3-Bromo-2,4-dichlorobenzoyl chloride
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Overview
Description
3-Bromo-2,4-dichlorobenzoyl chloride is an organic compound with the molecular formula C7H2BrCl2O. It is a derivative of benzoyl chloride, where the benzene ring is substituted with bromine and chlorine atoms. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Bromo-2,4-dichlorobenzoyl chloride can be synthesized through the reaction of 3-bromo-2,4-dichlorobenzoic acid with thionyl chloride. The reaction typically involves refluxing the benzoic acid with thionyl chloride, which converts the carboxylic acid group into an acyl chloride group .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of thionyl chloride is common due to its efficiency in converting carboxylic acids to acyl chlorides.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2,4-dichlorobenzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines to form amides.
Hydrolysis: In the presence of water, it hydrolyzes to form 3-bromo-2,4-dichlorobenzoic acid.
Friedel-Crafts Acylation: It can be used in Friedel-Crafts acylation reactions to introduce the acyl group into aromatic compounds.
Common Reagents and Conditions
Thionyl Chloride: Used in the synthesis of the compound.
Amines: React with the compound to form amides.
Water: Causes hydrolysis of the compound.
Major Products Formed
Amides: Formed from the reaction with amines.
3-Bromo-2,4-dichlorobenzoic acid: Formed from hydrolysis.
Scientific Research Applications
3-Bromo-2,4-dichlorobenzoyl chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce the 3-bromo-2,4-dichlorobenzoyl group into molecules.
Biology: Employed in the synthesis of biologically active compounds.
Medicine: Utilized in the development of pharmaceuticals and drug intermediates.
Industry: Applied in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Bromo-2,4-dichlorobenzoyl chloride involves its reactivity as an acyl chloride. It reacts with nucleophiles, such as amines, to form amides through nucleophilic acyl substitution. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
3,4-Dichlorobenzoyl chloride: Similar structure but lacks the bromine atom.
3,5-Dichlorobenzoyl chloride: Another dichlorobenzoyl chloride derivative with different chlorine substitution positions.
Uniqueness
3-Bromo-2,4-dichlorobenzoyl chloride is unique due to the presence of both bromine and chlorine atoms on the benzene ring, which can influence its reactivity and the types of reactions it undergoes. This makes it a valuable reagent in organic synthesis and various applications in scientific research and industry.
Properties
Molecular Formula |
C7H2BrCl3O |
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Molecular Weight |
288.3 g/mol |
IUPAC Name |
3-bromo-2,4-dichlorobenzoyl chloride |
InChI |
InChI=1S/C7H2BrCl3O/c8-5-4(9)2-1-3(6(5)10)7(11)12/h1-2H |
InChI Key |
GNWSIXKLAXFLFF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1C(=O)Cl)Cl)Br)Cl |
Origin of Product |
United States |
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